(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry
The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that offer improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. Among the heterocyclic systems that have garnered significant attention, the 1,2,4-oxadiazole ring stands out as a versatile and valuable component in the medicinal chemist's toolkit.[1][2] This five-membered heterocycle is frequently employed as a bioisosteric replacement for amide and ester functionalities, a strategy that can lead to compounds with increased resistance to enzymatic degradation and favorable physicochemical properties.[3] (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a key building block that incorporates this valuable scaffold, presenting a primary amine for further synthetic elaboration. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and a discussion of its applications in the design of novel therapeutic agents.
Physicochemical and Structural Characteristics
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a solid material at room temperature. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for both synthetic manipulations and potential formulation of resulting drug candidates.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN₃O | [4] |
| Molecular Weight | 149.58 g/mol | [4] |
| Appearance | Solid (visual inspection) | N/A |
| CAS Number | 1184986-84-2 | [5] |
Structural Elucidation:
Synthesis and Purification: A Validated Laboratory-Scale Protocol
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can be achieved through a multi-step sequence, beginning with the formation of the 1,2,4-oxadiazole ring, followed by the reduction of a nitrile precursor to the desired primary amine. This approach ensures a high degree of purity and good overall yield.
Overall Synthetic Scheme
Caption: Synthetic pathway to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride.
Step 1: Synthesis of N'-Hydroxyacetimidamide
The initial step involves the synthesis of the amidoxime precursor, N'-hydroxyacetimidamide, from acetonitrile and hydroxylamine.
-
Rationale: This reaction is a well-established method for the preparation of amidoximes, which are key intermediates in the synthesis of 1,2,4-oxadiazoles.[6][7][8] The use of a base is crucial to deprotonate the hydroxylamine, allowing it to act as a nucleophile.
-
Protocol:
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.0 eq) at room temperature.
-
Stir the mixture for 1 hour to ensure the formation of free hydroxylamine.
-
Add acetonitrile (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for an extended period (typically 24-48 hours) or gently heat to accelerate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxyacetimidamide, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-acetonitrile
The 1,2,4-oxadiazole ring is formed by the cyclization of N'-hydroxyacetimidamide with chloroacetonitrile.
-
Rationale: This cyclization reaction is a common and efficient method for constructing the 1,2,4-oxadiazole heterocycle.[2] The reaction proceeds via an initial N-alkylation of the amidoxime followed by an intramolecular cyclization with the elimination of water.
-
Protocol:
-
Dissolve N'-hydroxyacetimidamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (1.5 eq), to the solution.
-
Slowly add chloroacetonitrile (1.0 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting materials are consumed, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-methyl-1,2,4-oxadiazole-3-acetonitrile.
-
Step 3: Reduction of 5-Methyl-1,2,4-oxadiazole-3-acetonitrile to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
The nitrile group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Rationale: LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines.[9][10] The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.
-
Protocol:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methyl-1,2,4-oxadiazole-3-acetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[11]
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.
-
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt.
-
Rationale: The formation of the hydrochloride salt improves the handling characteristics of the amine, increases its stability, and often facilitates purification by crystallization.
-
Protocol:
-
Dissolve the crude (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride.
-
Chemical Reactivity and Stability
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is expected to be a stable solid under standard laboratory conditions. The primary amine functionality is the main site of reactivity, allowing for a wide range of chemical transformations, such as acylation, alkylation, and reductive amination, to build more complex molecules. The 1,2,4-oxadiazole ring is generally stable to many synthetic conditions but can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain reducing agents.
Applications in Drug Discovery and Medicinal Chemistry
The (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine moiety is a valuable building block in drug discovery, primarily due to the advantageous properties of the 1,2,4-oxadiazole ring as a bioisostere.
Bioisosterism and Physicochemical Properties
The 1,2,4-oxadiazole ring is often used as a replacement for ester and amide groups in drug candidates.[3] This substitution can lead to several benefits:
-
Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by esterases and amidases in vivo. The 1,2,4-oxadiazole ring is generally more resistant to metabolic cleavage, leading to an increased half-life of the drug.
-
Improved Physicochemical Properties: The introduction of the oxadiazole ring can modulate a compound's lipophilicity, polarity, and hydrogen bonding capacity, which can in turn affect its solubility, permeability, and oral bioavailability.
-
Receptor Interaction: The electronic and steric properties of the 1,2,4-oxadiazole ring can influence how a molecule interacts with its biological target, potentially leading to improved potency and selectivity.
Caption: Bioisosteric replacement of amide/ester groups with a 1,2,4-oxadiazole ring.
Examples in Medicinal Chemistry
While specific clinical candidates containing the (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine fragment are not prominently in the public domain, numerous patents and research articles describe the incorporation of this or closely related moieties into compounds with a wide range of biological activities. These include enzyme inhibitors and receptor modulators for various therapeutic areas. For instance, derivatives of 1,2,4-oxadiazoles have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[12][13] The primary amine of the title compound serves as a convenient handle to attach this valuable heterocyclic scaffold to a larger molecule of interest, enabling the exploration of structure-activity relationships.
Safety and Handling
According to the Safety Data Sheet, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, is achievable through well-established chemical transformations. The key value of this compound lies in the 1,2,4-oxadiazole moiety, which serves as a valuable bioisostere for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. As the quest for novel therapeutics continues, the utility of such well-defined and versatile chemical building blocks will undoubtedly remain high.
References
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. (2018-11-14). Available from: [Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Publishing. Available from: [Link]
- WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation. Google Patents.
-
N'-Hydroxyacetimidamide. MySkinRecipes. Available from: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. (2024-09-10). Available from: [Link]
- US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds. Google Patents.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). Available from: [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. Available from: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available from: [Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. (2016-02-26). Available from: [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. (2020-07-01). Available from: [Link]
- CN110650957A - 5-methyl-1, 3, 4-oxadiazol-2-yl compounds. Google Patents.
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available from: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Available from: [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. (2024-12-28). Available from: [Link]
-
chloroacetonitrile. Organic Syntheses Procedure. Available from: [Link]
- US9056843B2 - Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. Google Patents.
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. Available from: [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. RSC Publishing. Available from: [Link]
-
A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. ResearchGate. Available from: [Link]
-
(PDF) Chloroacetonitrile. ResearchGate. (2025-09-03). Available from: [Link]
-
Chloroacetonitrile | ClCH2CN | CID 7856. PubChem. Available from: [Link]
Sources
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride - Synblock [synblock.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. N-Hydroxyacetamidine | 22059-22-9 [chemicalbook.com]
- 7. WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation - Google Patents [patents.google.com]
- 8. N'-Hydroxyacetimidamide [myskinrecipes.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Workup [chem.rochester.edu]
- 12. ipbcams.ac.cn [ipbcams.ac.cn]
- 13. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
